molecular formula C20H20Cl2N2O3S B2771102 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705169-36-3

3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2771102
CAS No.: 1705169-36-3
M. Wt: 439.35
InChI Key: MIGLQGAKKOHUJB-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic carboxamide derivative featuring a benzenesulfonyl group at position 3 and a 3,4-dichlorophenyl carboxamide moiety. Its core structure, the 8-azabicyclo[3.2.1]octane (tropane analog), is a rigid scaffold common in bioactive molecules, particularly those targeting neurological and metabolic pathways .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O3S/c21-18-9-6-13(10-19(18)22)23-20(25)24-14-7-8-15(24)12-17(11-14)28(26,27)16-4-2-1-3-5-16/h1-6,9-10,14-15,17H,7-8,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGLQGAKKOHUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, including the formation of the bicyclic core, introduction of the sulfonyl and carboxamide groups, and the attachment of the dichlorophenyl moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization might be employed.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide might be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as acting as an inhibitor or modulator of specific biological pathways. Its structure suggests it might have applications in treating diseases or conditions related to its molecular targets.

Industry

In industrial applications, this compound might be used in the development of new materials, catalysts, or other chemical products. Its unique properties could make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. Pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or other biochemical interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound’s key structural features are the benzenesulfonyl group and the 3,4-dichlorophenyl carboxamide . Modifications to these groups significantly alter physicochemical and biological properties. Below is a comparative analysis of similar compounds:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Applications/Activities Source/CAS No.
Target Compound: 3-(Benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide R1 = Benzenesulfonyl; R2 = 3,4-Cl2Ph C21H19Cl2N2O3S 481.36 (calc) Not explicitly stated (structural analog data inferred) Not provided in evidence
3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide R1 = Phenylsulfonyl; R2 = 4-CF3Ph C21H21F3N2O3S 438.46 ELOVL6 inhibitor (anti-obesity/diabetes) CAS 1170321-78-4
3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide R1 = Pyridin-2-ylsulfonyl; R2 = 4-CF3Ph C20H20F3N3O3S 463.45 Not specified (structural analog) CAS 1170321-92-2
Dichloropane (RTI-111) R1 = CO2Me; R2 = 3,4-Cl2Ph C15H17Cl2NO2 322.21 Dopamine reuptake inhibitor (CNS stimulant) CAS 147182-22-9
3-(Benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide R1 = Benzenesulfonyl; R2 = 3,4-Me2Ph C22H25N2O3S 409.51 Not specified (structural analog) Not provided
Key Observations:
  • Electron-Withdrawing vs.
  • Sulfonyl Group Variations : Replacement of benzenesulfonyl with pyridinylsulfonyl () introduces heteroatoms, altering solubility and hydrogen-bonding capacity.
  • Biological Activity : The trifluoromethyl analog (CAS 1170321-78-4) inhibits ELOVL6, a key enzyme in fatty acid elongation, suggesting metabolic applications. In contrast, Dichloropane (RTI-111) targets dopamine transporters, indicating CNS activity .

Biological Activity

3-(benzenesulfonyl)-N-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide, also known by its CAS number 1705169-36-3, is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a sulfonamide moiety and dichlorophenyl group, which are critical for its biological interactions. The IUPAC name highlights its complex arrangement of functional groups, making it a subject of interest in drug design and development.

Structural Formula

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20_{20}H20_{20}Cl2_{2}N2_{2}O3_{3}S
Molecular Weight427.36 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The sulfonamide group is known to enhance binding affinity to various targets, potentially leading to inhibition or modulation of enzymatic activity.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activities, impacting signaling pathways associated with various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against various cell lines and microbial strains:

  • Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was found to be in the low micromolar range.
  • Enzyme Interaction : A study focused on the inhibition of carbonic anhydrase (CA) revealed that the compound acted as a potent inhibitor, with an IC50 value significantly lower than other known inhibitors.

In Vivo Studies

Animal model studies have shown promising results regarding the safety and efficacy of the compound:

  • Therapeutic Efficacy : In rodent models of inflammation, administration of the compound resulted in reduced inflammatory markers and improved recovery rates compared to control groups.
  • Toxicological Assessment : Toxicity studies indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals.

Table of Biological Activity Data

Study TypeTargetResultReference
In VitroAntibacterialMIC = 5 µM against S. aureus
In VitroCarbonic AnhydraseIC50 = 10 µM
In VivoInflammation ModelReduced inflammatory markers
ToxicologyRodent ModelNo significant adverse effects

Q & A

Q. Advanced

  • Substituent variation : Systematically modify the benzenesulfonyl and 3,4-dichlorophenyl groups to assess their impact on target binding (e.g., receptor affinity).
  • Bioisosteric replacements : Replace sulfonyl with carbonyl or triazole groups (as seen in related compounds) to probe electronic effects .
  • Enantiomer separation : Resolve stereoisomers and test individually to identify active configurations .

How can contradictory bioactivity data across assays be resolved?

Advanced
Contradictions may stem from assay-specific conditions (e.g., pH, solvent) or target promiscuity. Mitigation strategies:

  • Orthogonal assays : Validate results using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods.
  • Purity verification : Ensure >95% purity via HPLC to exclude confounding impurities.
  • Solvent controls : Use consistent solvents (e.g., DMSO) to avoid artifacts .

What solvents and reaction conditions are optimal for functional group transformations?

Q. Basic

  • Polar aprotic solvents : DMSO or acetonitrile for sulfonylation and nucleophilic substitutions.
  • Reduction reactions : Use lithium aluminum hydride (LiAlH₄) in anhydrous ethers.
  • Acid/Base conditions : Sodium hydroxide for hydrolysis of esters or amides .

How can reaction mechanisms for key synthetic steps be elucidated?

Q. Advanced

  • Isotopic labeling : Incorporate deuterium at reactive sites to track proton transfer steps.
  • Intermediate trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize transient species.
  • Computational modeling : Density functional theory (DFT) to simulate transition states and energy barriers .

What analytical methods are critical for assessing compound stability?

Q. Advanced

  • Accelerated stability studies : Expose the compound to heat, light, and humidity, then monitor degradation via LC-MS.
  • Kinetic profiling : Measure half-life under physiological conditions (e.g., pH 7.4 buffer).
  • Degradant identification : Use tandem MS to characterize breakdown products .

How can biological targets be hypothesized based on structural analogs?

Q. Advanced

  • Pharmacophore mapping : Align the compound’s sulfonyl and dichlorophenyl groups with known ligands (e.g., dopamine D2 receptor antagonists).
  • Target databases : Screen against ChEMBL or PubChem BioAssay for structurally related bioactive compounds.
  • SPR biosensors : Surface plasmon resonance to detect binding to immobilized receptors .

What statistical approaches resolve discrepancies in replicate experimental data?

Q. Advanced

  • Multivariate analysis : Principal component analysis (PCA) to identify outlier variables.
  • Error propagation models : Quantify uncertainty in yield calculations from raw spectral data.
  • Robustness testing : Repeat experiments under slightly varied conditions to assess reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.